2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide
Description
2-Bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine substituent at the 2-position of the benzene ring and a 3-hydroxy-3-(thiophen-3-yl)propyl group attached to the sulfonamide nitrogen. Key structural attributes include:
- Thiophen-3-yl group: A sulfur-containing heterocycle that contributes to π-orbital interactions and metabolic stability.
- 3-hydroxypropyl chain: The hydroxyl group may improve solubility through hydrogen bonding and modulate stereochemical interactions.
This compound’s structure positions it within a broader class of benzenesulfonamides, which are widely explored in medicinal chemistry for their diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-bromo-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMXFVUTKQKCSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CSC=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzenesulfonamide and 3-hydroxy-3-(thiophen-3-yl)propylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide exhibit anticancer activity. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme that plays a role in tumor growth and metastasis. In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that the thiophene moiety contributes to enhanced activity against various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Drug Development
Lead Compound in Drug Discovery
Due to its promising biological activities, this compound serves as a lead compound in drug discovery programs. Researchers are exploring modifications to its structure to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies are ongoing to identify optimal substitutions that improve pharmacokinetic properties while maintaining biological activity .
Potential as a Therapeutic Agent
The compound's ability to modulate specific biological targets makes it a candidate for therapeutic applications beyond cancer treatment, including inflammatory diseases and metabolic disorders. Its sulfonamide structure is particularly relevant in the design of inhibitors targeting various enzymes involved in these conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzenesulfonamide Core
a) 4-Methyl-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide (3u)
- Substituent : Methyl group at the 4-position of the benzene ring.
- N-substituent : Indole-containing propyl chain.
- Key differences vs. target compound: Electron-donating methyl group (vs. Indole moiety introduces a larger aromatic system compared to thiophene, enhancing π-π stacking but possibly reducing metabolic stability due to increased molecular weight .
b) Unspecified Benzenesulfonamide Derivatives
- Analogs with halogen substitutions (e.g., chloro, fluoro) at the 2-position may exhibit similar electronic effects but differ in steric bulk and lipophilicity (logP). Bromine’s larger atomic radius could enhance van der Waals interactions in binding pockets.
Heterocyclic Modifications in the N-Substituent
a) (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Similarity : Shares the thiophen-3-yl group with the target compound.
- Differences :
b) Thiophen-2-yl vs. Thiophen-3-yl Derivatives
- Positional isomerism in the thiophene ring (e.g., 2-yl vs. 3-yl) affects spatial orientation of the sulfur atom, altering electronic distribution and hydrogen-bonding capacity.
Hydroxy Group Positioning and Stereochemical Effects
- The 3-hydroxy group in the target compound contrasts with analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (), where the hydroxy group is at the 1-position. This positional shift impacts hydrogen-bond donor/acceptor patterns and molecular conformation .
Data Table: Structural and Hypothetical Properties of Selected Analogs
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature may lower the HOMO-LUMO gap (as per density-functional theory in ), increasing reactivity compared to methyl-substituted analogs .
- Metabolic Stability : Thiophene’s smaller size versus indole or naphthalene could reduce cytochrome P450-mediated oxidation, improving pharmacokinetics.
- Solubility: The 3-hydroxy group in the target compound likely enhances aqueous solubility relative to non-hydroxylated analogs, critical for bioavailability.
Biological Activity
2-bromo-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzenesulfonamide, with the chemical formula C13H14BrNO3S2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antibacterial properties, interaction mechanisms, and pharmacokinetic profiles.
Synthesis and Characterization
The synthesis of this compound involves several steps including the formation of the sulfonamide group and the introduction of the bromine atom. The compound can be synthesized through a reaction between 2-bromobenzenesulfonamide and a thiophenol derivative under basic conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth. For example:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
| Klebsiella pneumoniae | 62.5 |
| Pseudomonas aeruginosa | 125 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with a bactericidal mechanism likely involving inhibition of protein synthesis and interference with nucleic acid production .
The mechanism through which this compound exerts its antibacterial effects has been investigated using molecular docking studies. The compound is predicted to bind effectively to several bacterial targets, including:
- DNA Gyrase
- Dihydrofolate Reductase (DHFR)
These interactions disrupt essential bacterial processes, leading to cell death .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Computational models predict moderate binding affinity to human serum albumin (HSA), indicating a potential for effective systemic circulation after administration. However, potential hepatotoxicity has been noted, necessitating further investigation into its safety profile .
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Antimicrobial Resistance : A study focused on the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus demonstrated its potential as an alternative treatment option in antibiotic-resistant infections.
- Pharmacological Evaluation : A pharmacological evaluation involving animal models showed that administration of this compound resulted in a significant reduction in bacterial load in infected tissues, supporting its therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
